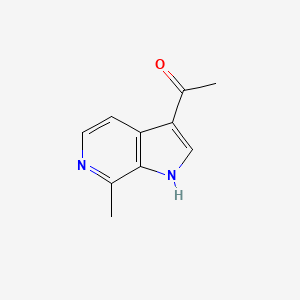

3-Acetyl-7-Methyl-6-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C10H10N2O/c1-6-10-8(3-4-11-6)9(5-12-10)7(2)13/h3-5,12H,1-2H3 |

InChI Key |

XAATXCHGBGQSJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1NC=C2C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 7 Methyl 6 Azaindole

Precursor Synthesis and Derivatization Strategies for the 6-Azaindole (B1212597) Core

Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck Reactions from Aminopyridines

A powerful and convergent approach for the synthesis of substituted azaindoles, including the 6-azaindole isomer, involves a palladium-catalyzed cascade reaction. acs.orgnih.gov This methodology typically starts from readily available amino-o-bromopyridines and alkenyl bromides. acs.orgnih.gov The reaction proceeds through an initial C-N cross-coupling followed by an intramolecular Heck reaction to construct the pyrrole (B145914) ring in a single pot. acs.orgnih.gov

The catalytic system often employs a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in conjunction with a bulky electron-rich phosphine (B1218219) ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and a base, commonly a sodium alkoxide like t-BuONa (sodium tert-butoxide). acs.orgnih.gov The scope of this reaction is broad, allowing for the use of various substituted alkenyl bromides, which in turn provides access to a diverse range of substituted azaindoles. acs.orgnih.gov For the synthesis of a 7-methyl-6-azaindole precursor, a suitably substituted aminopyridine, such as 4-amino-5-bromo-2-methylpyridine, would be a logical starting material.

Table 1: Key Components in Palladium-Catalyzed Cascade Synthesis of Azaindoles

| Component | Role | Example(s) |

| Palladium Catalyst | Facilitates C-N and C-C bond formation | Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes and activates the palladium catalyst | XPhos, DavePhos |

| Base | Promotes deprotonation and facilitates catalysis | t-BuONa, K₂CO₃, Cs₂CO₃ |

| Starting Materials | Pyridine (B92270) and alkenyl precursors | Amino-o-bromopyridines, Alkenyl bromides |

This cascade approach is highly valued for its efficiency and atom economy, combining multiple bond-forming events in a single operation. acs.org

Ring-Opening and Cyclocondensation Approaches

Ring-opening strategies, particularly those involving the Zincke reaction, offer a non-traditional route to functionalized nitrogen heterocycles. acs.orgnih.gov The classical Zincke reaction involves the ring opening of a pyridinium (B92312) salt with a secondary amine to form a Zincke aldehyde (a 5-amino-2,4-pentadienal). nih.govwikipedia.org While not a direct synthesis of the 6-azaindole core itself, the principles of pyridine ring-opening and subsequent recyclization can be adapted. For instance, a suitably substituted pyridine could be opened to an intermediate that, upon intramolecular condensation, forms the desired pyrrole ring fused to the remnant of the pyridine ring. This approach often requires careful design of the starting pyridine to ensure the correct regiochemical outcome upon cyclization. The mechanism of the Zincke reaction is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) process. wikipedia.org

Fischer-type and Madelung-type Cyclization Modifications for 6-Azaindoles

Classical indole (B1671886) syntheses have been adapted for the preparation of azaindoles, though often with modifications to account for the electronic nature of the pyridine ring.

The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.com Its application to the synthesis of azaindoles has historically been considered challenging due to the electron-deficient character of the pyridine ring, which can hinder the key nih.govnih.gov-sigmatropic rearrangement step. acs.org However, recent studies have shown that the Fischer synthesis can be an efficient method for producing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. acs.orgacs.orgnih.govthieme-connect.com For the synthesis of 7-methyl-6-azaindole, a potential precursor would be (2-methylpyridin-4-yl)hydrazine, which would be condensed with a suitable carbonyl compound.

The Madelung synthesis is another classical method that involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org While traditionally requiring harsh conditions, modifications have been developed to make the reaction more practical. wikipedia.org Its application to azaindole synthesis is less common than the Fischer synthesis but remains a viable, albeit challenging, option. rsc.org The synthesis of a 7-methyl-6-azaindole via a Madelung approach would likely involve the cyclization of an N-(2-methylpyridin-4-yl)acetamide derivative.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.gov A three-component reaction for the synthesis of polysubstituted 6-azaindolines has been reported, which involves the reaction of an isocyanoacetamide, an amine, and an aldehyde. nih.gov While this yields an azaindoline (a saturated analog), subsequent oxidation could provide the aromatic 6-azaindole core. The power of MCRs lies in their ability to rapidly build molecular complexity from simple starting materials. nih.gov

Introduction of the 3-Acetyl Moiety

Once the 7-methyl-6-azaindole core is synthesized, the final step is the introduction of the acetyl group at the C3 position of the pyrrole ring.

Regioselective Acylation Methodologies at the C3 Position of Azaindoles

The C3 position of the indole and azaindole ring system is electron-rich and thus susceptible to electrophilic substitution. The Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic and heteroaromatic rings. organic-chemistry.org For the acylation of azaindoles, regioselectivity is a key consideration.

An effective procedure for the regioselective acylation of various azaindole isomers, including 6-azaindole, at the C3 position has been developed. nih.gov This method utilizes an excess of a Lewis acid, such as aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), followed by the addition of an acylating agent, in this case, acetyl chloride, at room temperature. nih.gov The use of an excess of the Lewis acid is crucial, as it is believed to coordinate with both the pyridine nitrogen and the pyrrole nitrogen, thereby directing the electrophilic attack to the C3 position and preventing side reactions such as N-acylation. nih.gov

Table 2: Conditions for Regioselective C3-Acylation of Azaindoles

| Reagent/Condition | Purpose |

| Azaindole Substrate | Starting material to be acylated |

| Acetyl Chloride | Source of the acetyl electrophile |

| Aluminum Chloride (excess) | Lewis acid catalyst, directing group |

| Dichloromethane | Reaction solvent |

| Room Temperature | Reaction temperature |

This method provides a reliable and direct route to 3-acyl azaindoles with good yields. nih.gov

Mechanistic Considerations for 3-Acylation

The introduction of an acetyl group at the 3-position of the 6-azaindole ring is typically achieved through an electrophilic aromatic substitution reaction, most commonly a Friedel-Crafts acylation. The mechanism is analogous to that of indole, where the pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.

The reaction is generally initiated by the activation of an acylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen or oxygen of the acylating agent, which facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺).

This acylium ion then acts as the electrophile and attacks the electron-rich C-3 position of the 6-azaindole nucleus. The preference for C-3 substitution is well-established for indole systems, as the resulting cationic intermediate (σ-complex) can delocalize the positive charge over the pyrrole ring without disrupting the aromaticity of the adjacent pyridine ring. Attack at the C-2 position would lead to a less stable intermediate where the aromaticity of the pyridine ring is compromised.

Finally, a weak base, often the AlCl₄⁻ complex formed during the reaction, abstracts a proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-acetyl-6-azaindole product. An effective procedure for the acylation of various azaindoles, including 6-azaindole, at the C-3 position has been reported using an excess of AlCl₃ in dichloromethane followed by the addition of the acyl chloride at room temperature nih.gov.

Introduction of the 7-Methyl Moiety

The introduction of a methyl group at the 7-position of the 6-azaindole nucleus presents a different synthetic challenge. Direct methylation of the pre-formed 6-azaindole ring at the C-7 position is not a commonly reported or straightforward transformation due to potential competing reactions at other positions.

A more viable and common strategy for the synthesis of 7-substituted azaindoles involves starting with a pre-functionalized pyridine ring. In the case of 3-Acetyl-7-Methyl-6-azaindole, the synthesis would likely commence with a 3-amino-4-methylpyridine (B17607) derivative. This starting material already contains the necessary methyl group at the position that will become C-7 of the final azaindole structure.

The synthesis of polysubstituted azaindoles often relies on sequential functionalization strategies. For this compound, a plausible synthetic route would involve the initial synthesis of the 7-methyl-6-azaindole core, followed by the regioselective acylation at the 3-position.

The construction of the 7-methyl-6-azaindole nucleus can be achieved through various indole synthesis methodologies adapted for azaindoles, such as the Fischer, Bartoli, or Larock indole syntheses, starting from the appropriate 3-amino-4-methylpyridine precursor. For instance, a palladium-catalyzed annulation of an amino-ortho-iodopyridine with an appropriate coupling partner can be employed to construct the pyrrole ring nih.gov. Once the 7-methyl-6-azaindole scaffold is in hand, the subsequent 3-acylation can be carried out as described in the previous section.

This sequential approach allows for the controlled introduction of different substituents at specific positions of the azaindole ring, providing a versatile route to a wide range of derivatives.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and regioselectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, including the choice of catalysts, ligands, solvents, and temperature.

Both palladium and copper catalysts are extensively used in the synthesis and functionalization of azaindoles.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are particularly valuable for the construction of the azaindole ring system. For example, reactions like the Sonogashira or Heck coupling can be used to form key carbon-carbon bonds in the pyrrole ring, starting from halogenated pyridine precursors nih.gov. The choice of the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand (e.g., XPhos, DavePhos) can significantly impact the reaction yield and selectivity acs.org. The ligand's steric and electronic properties influence the stability and reactivity of the palladium complex, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are also employed in the synthesis of azaindole derivatives, particularly for the formation of C-N bonds. Copper catalysts can be advantageous due to their lower cost compared to palladium. The synthesis of 2,3-disubstituted azaindoles has been achieved using copper catalysts with β-dicarbonyl compounds and 2-amino-3-halopyridines ubc.ca. The choice of the copper salt (e.g., CuI, Cu(OAc)₂) and additives can be critical for the success of these transformations.

Below is a table summarizing typical catalytic systems used in azaindole synthesis:

| Catalyst System | Typical Reaction | Ligand/Additive | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Cross-coupling (e.g., Heck, Sonogashira) | XPhos, DavePhos | nih.gov, acs.org |

| CuI / Base | C-N bond formation (Ullmann-type) | DMAP, Proline | ubc.ca |

| AlCl₃ | Friedel-Crafts Acylation | N/A | nih.gov |

Solvent and Temperature Dependence in Regioselective Transformations

The choice of solvent and reaction temperature plays a pivotal role in controlling the regioselectivity and yield of the synthetic steps.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, as well as the stability of the catalytic species. For instance, in palladium-catalyzed reactions, polar aprotic solvents like DMF or dioxane are often used. In Friedel-Crafts acylations, non-polar solvents such as dichloromethane or nitrobenzene (B124822) are common to avoid coordination with the Lewis acid catalyst.

Temperature Effects: The reaction temperature can affect the rate of reaction and, in some cases, the regioselectivity. Higher temperatures can often overcome activation energy barriers but may also lead to the formation of side products. For Friedel-Crafts reactions, the addition of the acylating agent is often performed at a low temperature to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion nih.gov.

The following table provides examples of how solvent and temperature can influence azaindole functionalization:

| Reaction Type | Solvent | Temperature | Effect on Regioselectivity/Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Dichloromethane | Room Temperature | Favors C-3 acylation | nih.gov |

| Palladium-catalyzed Annulation | DMF | 120 °C | Promotes cyclization to form the azaindole ring | nih.gov |

Protecting Group Strategies

In the multi-step synthesis of complex azaindole derivatives, the use of protecting groups for the indole nitrogen is a common and often essential strategy. This approach prevents undesired side reactions and allows for selective functionalization at other positions of the heterocyclic core. The selection of an appropriate protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its removal to yield the final product.

For the synthesis of substituted 7-azaindoles, several protecting groups have been effectively utilized. These groups temporarily mask the reactivity of the N-H bond in the pyrrole moiety of the azaindole structure.

Commonly Used Protecting Groups in Azaindole Synthesis:

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, DMAP | Trifluoroacetic acid (TFA) in DCM | nih.gov |

| Benzenesulfonyl | Bes | Benzenesulfonyl chloride, Base | Basic hydrolysis (e.g., NaOH) | nih.gov |

| p-Toluenesulfonyl | Tosyl or Ts | Tosyl chloride, Et₃N, DMAP | Basic hydrolysis (e.g., NaOH in dioxane) | nih.gov |

| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base | Not specified | nih.gov |

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its straightforward introduction and its lability under acidic conditions, which often leaves other functional groups intact. nih.gov For instance, following N-Boc protection, subsequent reactions such as bromination can be carried out on the azaindole scaffold. nih.gov

Sulfonyl-based groups, such as benzenesulfonyl (Bes) and tosyl (Ts) , are also prevalent. These groups are robust and stable to a variety of reaction conditions, including palladium-catalyzed cross-coupling reactions. nih.govnih.gov For example, a 5-bromo-7-azaindole (B68098) can be N-protected with a benzenesulfonyl group before undergoing iodination at the 3-position. nih.gov The tosyl group has been employed similarly, protecting the nitrogen while Suzuki reactions are performed at other positions on the ring. nih.gov Deprotection is typically achieved under basic conditions. nih.govnih.gov The choice between these groups can be critical; in one instance, a benzenesulfonyl-protected azaindole showed inconvenient deprotection during a subsequent amination reaction, leading researchers to evaluate the SEM group as an alternative. nih.gov

While some synthetic routes for azaindoles are designed to be "protecting-group-free," these often require specific starting materials or reaction conditions. organic-chemistry.org In syntheses aiming for complex substitutions, such as those required for this compound, leveraging a protecting group strategy is often the more practical and efficient approach.

Purification and Isolation Techniques for Substituted Azaindoles

The final purity of this compound is critically dependent on the purification and isolation methods employed after the synthetic steps. The techniques used must effectively separate the desired product from unreacted starting materials, reagents, and any side products generated during the reaction. For substituted azaindoles, a combination of chromatography and recrystallization is standard practice.

Silica (B1680970) Gel Chromatography is the most common purification technique for azaindole derivatives. google.com This method separates compounds based on their polarity. The choice of eluent (solvent system) is crucial for achieving good separation.

Examples of Solvent Systems Used in Azaindole Purification:

| Compound Type | Solvent System | Reference |

| General Azaindoles | 50% Ethyl acetate (B1210297) / 50% Hexane | google.com |

| Polar Azaindoles | Chloroform (B151607):Methanol (B129727):Ammonium (B1175870) Hydroxide (B78521) (90:10:1) | nih.gov |

| N-Boc Protected Intermediate | 25% Ethyl acetate in Cyclohexane | nih.gov |

| Brominated Intermediate | Gradient from 100% Hexane to 10% Ethyl acetate in Hexane | nih.gov |

The polarity of the solvent system is adjusted based on the polarity of the target compound and the impurities present. For instance, a relatively nonpolar system like ethyl acetate/hexane is suitable for many derivatives, while highly polar or basic compounds may require the addition of methanol and ammonium hydroxide to ensure proper elution from the silica column. nih.govgoogle.com Azaindole-containing fractions can sometimes be identified by their bright blue fluorescence under a UV lamp (365 nm). nih.gov

Recrystallization is another powerful technique used to obtain highly pure crystalline solids. This method relies on the difference in solubility of the target compound and impurities in a given solvent at different temperatures. A crude product can be dissolved in a hot solvent and, as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For azaindoles, common recrystallization solvents include cyclohexane, benzene (B151609), or mixtures like ethanol (B145695) and N,N-dimethylformamide. researchgate.netacs.org In one case, a product was purified by recrystallization from hot chloroform by the addition of acetonitrile. acs.org For some azaindoles, purification can be achieved by forming a salt, such as a tartaric acid salt, which can be easily crystallized, thereby avoiding extensive chromatography. google.com

Other techniques such as High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), can be used for analytical assessment of purity and for preparative purification of small quantities of material. nih.gov The combination of these techniques ensures the isolation of this compound and other substituted azaindoles with the high degree of purity required for subsequent applications.

Reactivity and Mechanistic Studies of 3 Acetyl 7 Methyl 6 Azaindole

Electrophilic Aromatic Substitution Patterns on the 6-Azaindole (B1212597) System with 3-Acetyl and 7-Methyl Substituents

The 6-azaindole nucleus presents multiple sites for electrophilic attack, with the outcome being governed by the interplay between the inherent reactivity of the bicyclic system and the directing effects of its substituents. The pyrrole (B145914) ring is inherently electron-rich and thus more susceptible to electrophilic substitution than the pyridine (B92270) ring. Conversely, the pyridine ring is highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq In acidic media, protonation of the pyridine nitrogen further deactivates the ring. uoanbar.edu.iq

For 3-Acetyl-7-Methyl-6-azaindole, the following factors are at play:

The Pyrrole Moiety : This is the more activated ring for electrophilic substitution.

The 3-Acetyl Group : As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack. Its primary directing effect would be towards the C5 position of the azaindole system, analogous to a meta-directing effect, though its deactivating nature makes such reactions challenging.

The 7-Methyl Group : This electron-donating group activates the pyrrole ring. Its directing influence is towards the ortho and para positions, which are C2 and C4.

The Pyridine Nitrogen (N6) : This strongly deactivates the pyridine portion of the molecule (positions C4 and C5).

Considering these combined influences, electrophilic substitution is most likely to occur on the pyrrole ring. The activating effect of the 7-methyl group would preferentially direct incoming electrophiles to the C2 and C4 positions. However, the C2 position is generally the most nucleophilic site in azaindoles. Therefore, electrophilic attack is most favored at the C2 position, driven by the activating 7-methyl group, despite the deactivating influence of the 3-acetyl group. Reactions at the C4 and C5 positions are less likely due to the deactivating effects of the pyridine nitrogen and the acetyl group, respectively. Studies on the synthesis of substituted 6-azaindoles, for instance via the Vilsmeier-Haack reaction on 3-amino-4-methyl pyridine, have led to formylation at the C3 position of the newly formed 6-azaindole ring, highlighting the reactivity of the pyrrole moiety. chemrxiv.org

Nucleophilic Reactivity and Additions to the Pyridine Ring

The electron-deficient (π-deficient) character of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity pattern opposite to that of the pyrrole ring. uoanbar.edu.iq The nitrogen atom at position 6 withdraws electron density, particularly from the C5 and C7 positions. In the case of this compound, the C7 position is blocked by a methyl group. Therefore, the most probable site for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present, or for the addition of strong nucleophiles like organometallics or hydride ions, is the C5 position. uoanbar.edu.iq The reactivity of the pyridine ring towards nucleophiles is so pronounced that even powerful bases can react. uoanbar.edu.iq While there are few studies on the nucleophilic substitution specifically at the 2'-position of indole (B1671886) derivatives without an electron-withdrawing group at the 1-position, the inherent properties of the azaindole core suggest that the pyridine ring is the primary site for such reactions. researchgate.net

Cross-Coupling Reactions at Other Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including azaindoles. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been extensively used to form new carbon-carbon and carbon-heteroatom bonds on the azaindole core. nih.govmdpi.com These reactions typically require a halide or triflate substituent at the position to be functionalized.

For a this compound precursor bearing a halogen at C2, C4, or C5, a variety of cross-coupling reactions would be feasible:

Suzuki-Miyaura Coupling : This reaction enables the introduction of aryl or vinyl groups. It has been successfully applied to various azaindole isomers, including the synthesis of C3,C6-diaryl 7-azaindoles, demonstrating that multiple positions can be selectively functionalized. nih.govresearchgate.netnih.gov

Heck Reaction : This reaction couples the azaindole with an alkene. wikipedia.orgorganic-chemistry.org A palladium-catalyzed cascade C-N cross-coupling/Heck reaction has been developed for the straightforward synthesis of substituted 6-azaindoles from amino-o-bromopyridines, showcasing its utility for this specific isomer. nih.gov

Sonogashira Coupling : This reaction is used to introduce alkyne moieties. The Sonogashira reaction is a common method in the synthesis of the azaindole core itself, often involving the coupling of a terminal alkyne with an amino-halopyridine followed by cyclization. nih.govunl.ptthieme-connect.com

The table below summarizes the applicability of these key cross-coupling reactions to the azaindole scaffold.

| Reaction Type | Reactants | Catalyst System (Typical) | Position Functionalized | Reference |

| Suzuki-Miyaura | Azaindole-X + R-B(OH)₂ (X=Cl, I) | Pd₂(dba)₃/SPhos | C3, C6 | nih.gov |

| Heck | Azaindole-Br + Alkene | Pd₂(dba)₃/XPhos | Various | nih.gov |

| Sonogashira | Azaindole-I + Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Various | nih.gov |

Transformation of the Acetyl Group at C3

The acetyl group at the C3 position is a versatile functional handle that can be readily transformed into a variety of other groups. Standard ketone chemistry can be applied to this moiety.

Reduction : The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene (B1212753) group, yielding 3-ethyl-7-methyl-6-azaindole, can be achieved under conditions such as the Wolff-Kishner (hydrazine, base, high temperature) or Clemmensen (zinc amalgam, HCl) reductions.

Condensation Reactions : The α-protons of the acetyl group are acidic and can participate in various condensation reactions. For example, reaction of 3-acetyl-7-azaindole with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of an enaminone, which is a key intermediate in the synthesis of bioactive molecules like meriolins. encyclopedia.pub This demonstrates the ability of the acetyl group to undergo condensation, a reaction that would be similarly applicable to the this compound substrate.

Oxidation : A Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) could convert the acetyl group into an acetate (B1210297) ester, which could then be hydrolyzed to a hydroxyl group at the C3 position.

Investigation of Tautomerization Equilibria and Proton Transfer Dynamics

Azaindoles are known for their interesting photophysical properties, particularly the phenomenon of excited-state proton transfer (ESPT). chemrxiv.orgchemrxiv.org This process involves the intramolecular transfer of a proton from the pyrrole nitrogen (N1) to the pyridine nitrogen (N6 in this case), often mediated by solvent molecules. chemrxiv.orgchemrxiv.org

In the ground state, this compound exists predominantly as the 1H-tautomer. The proton on the N1 nitrogen is acidic. Its mobility and the position of the tautomeric equilibrium are influenced by both the substituents and the basicity of the N6 nitrogen.

6-Azaindole Nitrogen (N6) : This nitrogen atom acts as the proton acceptor site in potential tautomerization or proton transfer events.

3-Acetyl Group : This strong electron-withdrawing group increases the acidity of the N1-H proton by stabilizing the resulting anion after deprotonation, thus enhancing proton mobility.

7-Methyl Group : This electron-donating group has an opposing, albeit weaker, effect. It slightly decreases the acidity of the N1-H proton.

The net effect is an N1-H proton that is more acidic and mobile compared to the unsubstituted 6-azaindole, primarily due to the influence of the C3-acetyl group.

Upon electronic excitation, the electron density distribution in the azaindole molecule changes significantly, leading to a dramatic increase in both the acidity of the N1-H proton (the proton donor) and the basicity of the N6 nitrogen (the proton acceptor). This change drives the ESPT process. iastate.edu Computational studies on 6-azaindole have shown that this proton transfer can be mediated by solvent molecules like water or ammonia (B1221849), which form a "proton wire" or bridge between the donor and acceptor sites. chemrxiv.orgchemrxiv.org The process can occur via a concerted or stepwise mechanism. chemrxiv.org

The energy barriers for these processes have been calculated. Lengthening the solvent chain from three to four water molecules was found to decrease the ESPT energy barrier. chemrxiv.org Using ammonia instead of water as the solvent drastically reduces the barrier further, facilitating the reaction. chemrxiv.org

The table below, based on computational studies of the parent 6-azaindole (6AI), shows the calculated energy barriers for excited-state hydrogen transfer (ESHT), which is mechanistically related to ESPT.

| System | Solvent Cluster | ESHT Energy Barrier (kJ/mol) | Reference |

| 6AI | (H₂O)₃ | 39.6 | chemrxiv.orgchemrxiv.org |

| 6AI | (H₂O)₄ | 23.1 | chemrxiv.orgchemrxiv.org |

| 6AI | (NH₃)₃ | 21.4 | chemrxiv.org |

| 6AI | (NH₃)₄ | 8.1 | chemrxiv.org |

For this compound, the substituents would be expected to modulate this behavior. The electron-withdrawing acetyl group would likely enhance the driving force for ESPT by further increasing the excited-state acidity of the N1-H proton. Conversely, the methyl group would have a minor counteracting effect. These substitutions could influence the quantum yield and kinetics of the proton transfer, making the photophysics of this specific derivative a subject of significant interest. nih.gov

Advanced Spectroscopic Characterization of 3 Acetyl 7 Methyl 6 Azaindole

X-ray Crystallography for Solid-State Structure Determination

Hydrogen Bonding Networks and Crystal Packing

Providing data for these sections would require direct experimental analysis of 3-Acetyl-7-Methyl-6-azaindole, and such data is not present in the accessible research literature.

Theoretical and Computational Chemistry Studies of 3 Acetyl 7 Methyl 6 Azaindole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the geometric and electronic properties of molecules. These calculations can predict stable conformations, bond lengths, and bond angles with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds like 3-Acetyl-7-Methyl-6-azaindole. DFT calculations are employed to determine the optimized molecular structure, which corresponds to the lowest energy conformation of the molecule. This is achieved by solving the Kohn-Sham equations, which approximate the complex interactions between electrons.

For substituted azaindole derivatives, DFT has been successfully used to elucidate their structural and electronic properties. The method is capable of providing accurate predictions of various molecular parameters, which are often in good agreement with experimental data when available.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, though at a higher computational cost.

The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, a hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, is one of the most commonly used functionals for organic molecules due to its balance of accuracy and computational efficiency. The selection of an appropriate combination of basis set and functional is crucial for obtaining reliable theoretical predictions. For instance, studies on related heterocyclic compounds have shown that the B3LYP/6-311++G(d,p) level of theory provides reliable results for both geometric and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.

The MEP map displays the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine (B92270) ring, making these sites potential targets for electrophiles. The hydrogen atoms, particularly those of the methyl group and the pyrrole (B145914) ring, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In this compound, the distribution of the HOMO and LUMO would be spread across the azaindole core and the acetyl substituent. The acetyl group, being an electron-withdrawing group, would likely lower the energy of the LUMO, while the methyl group, an electron-donating group, would raise the energy of the HOMO. This would result in a smaller HOMO-LUMO gap compared to unsubstituted 6-azaindole (B1212597), suggesting increased reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)

Computational methods can also be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. The calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π-π* and n-π* transitions within the aromatic system.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. These calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, with the acetyl and methyl groups causing characteristic shifts in the corresponding proton and carbon signals.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations can help in the assignment of the various vibrational modes of the molecule, such as the stretching and bending vibrations of the C=O, C-N, and C-H bonds. For this compound, a strong absorption band corresponding to the C=O stretching of the acetyl group would be expected in the region of 1650-1700 cm⁻¹.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax | ~280-320 nm |

| ¹H NMR | Chemical Shift (CH₃) | ~2.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~195 ppm |

| IR | C=O Stretch | ~1680 cm⁻¹ |

Computational Modeling of Reaction Mechanisms

Computational modeling serves as a powerful tool to investigate the intricacies of chemical reactions involving the 6-azaindole scaffold. By simulating reaction pathways, chemists can gain a deeper understanding of transition states, reaction energetics, and the factors that control selectivity.

The study of reaction mechanisms at a molecular level is crucial for optimizing existing synthetic routes and designing new ones. Transition state theory, a cornerstone of computational reaction dynamics, allows for the calculation of activation energies, which are critical in determining reaction rates. For a molecule such as this compound, computational methods like Density Functional Theory (DFT) can be employed to map out the potential energy surface of a given reaction.

For instance, in the synthesis of substituted 6-azaindoles, electrophilic cyclization reactions are common. A plausible mechanism for such a reaction would involve the formation of a key intermediate, such as a trifluoroacetylated pyridinium (B92312) salt, which then undergoes cyclization. Computational analysis of this process would involve locating the transition state structure for the cyclization step and calculating its energy relative to the reactants and products. This information helps in understanding the feasibility of the proposed mechanism.

Table 1: Hypothetical Energy Profile for a Key Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

This table represents a hypothetical energy profile for a single reaction step, illustrating how computational chemistry can quantify the energetics of a reaction pathway.

Furthermore, DFT calculations can provide insights into the electronic structure of the transition state, revealing the nature of bond-breaking and bond-forming processes. Analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, further elucidating the reaction mechanism.

Many reactions involving heterocyclic compounds like 6-azaindoles can potentially yield multiple products, making the prediction of regioselectivity a key challenge. Computational models are instrumental in understanding and predicting the preferred site of reaction. For example, in functionalization reactions of the 6-azaindole ring, it is important to determine whether substitution will occur on the pyridine or the pyrrole moiety.

Computational studies on related azaindole systems have shown that the regioselectivity of reactions such as formylation can be controlled by the choice of directing groups. By calculating the activation energies for the different possible reaction pathways leading to various regioisomers, it is possible to predict the major product. The underlying principle is that the pathway with the lowest activation energy will be the most kinetically favored.

For this compound, computational analysis could predict the most likely site for further electrophilic substitution. The electron-donating methyl group and the electron-withdrawing acetyl group, along with the nitrogen atom in the pyridine ring, will influence the electron density distribution around the aromatic system. Calculating properties such as atomic charges and Fukui functions can provide a quantitative measure of the reactivity of different positions on the ring, thereby predicting the regiochemical outcome of a reaction.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as solvent molecules.

For a molecule with a rotatable acetyl group like this compound, MD simulations can reveal the preferred orientation of this group relative to the azaindole ring. This conformational preference can have significant implications for its reactivity and intermolecular interactions. By simulating the molecule's motion over time, a statistical distribution of its conformations can be obtained, highlighting the most stable arrangements.

The effect of solvent on molecular properties and reaction mechanisms is another critical area where computational studies, particularly MD simulations and continuum solvent models, are highly informative. Theoretical studies on the related 7-azaindole (B17877) have shown that solvent can significantly alter reaction mechanisms, for instance, in excited-state proton transfer processes. Computational methods like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) can be used to calculate the properties of a molecule in the presence of a solvent, accounting for the bulk electrostatic effects of the medium.

MD simulations can provide a more explicit picture of solvent effects by including individual solvent molecules in the simulation box. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the conformation and dynamics of this compound.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a crucial role in determining the solid-state structure, physical properties, and biological activity of organic molecules. Computational methods are well-suited to quantify the strength and nature of these interactions.

Hydrogen Bonding: The 6-azaindole scaffold of this compound possesses both hydrogen bond donor (the N-H group of the pyrrole ring) and acceptor sites (the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group). Computational studies on 7-azaindole have demonstrated its ability to form strong double hydrogen bond interactions with protic solvents. nih.gov Similarly, the potential for intramolecular hydrogen bonding in azaindole derivatives has been explored computationally, as it can enforce a specific conformation that may be important for biological activity. For this compound, quantum chemical calculations can be used to determine the geometry and energy of hydrogen-bonded dimers or complexes with solvent molecules.

π-π Stacking: The aromatic nature of the 6-azaindole ring makes it susceptible to π-π stacking interactions. These interactions are important in the solid-state packing of the molecule and in its interactions with biological macromolecules. Computational studies have suggested that the electron-deficient nature of the pyridine ring in 6-azaindole can influence its π-π stacking interactions. nih.gov The introduction of electron-donating (methyl) and electron-withdrawing (acetyl) groups on the 6-azaindole core of this compound would modulate its electrostatic potential and, consequently, the nature of its π-π stacking interactions. High-level ab initio calculations can be used to compute the interaction energies of stacked dimers of the molecule in various orientations (e.g., parallel-displaced, T-shaped), providing a quantitative understanding of these weak but significant interactions.

Structure Reactivity and Structure Property Relationships of 3 Acetyl 7 Methyl 6 Azaindole

Impact of the 3-Acetyl Group on the Electronic Properties and Reactivity of the 6-Azaindole (B1212597) System

The introduction of an acetyl group at the C-3 position of the 6-azaindole core significantly modulates its electronic properties and reactivity. The acetyl group is a classic electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of the pyrrole's lone pair of electrons into the carbonyl. This withdrawal of electron density deactivates the pyrrole (B145914) ring, making it less susceptible to further electrophilic substitution compared to the unsubstituted 6-azaindole.

However, this electronic modification also introduces new avenues for reactivity. The methyl protons of the acetyl group become more acidic and are thus activated for condensation reactions. For instance, in the related 3-acetyl-7-azaindole, the methyl group of the acetyl moiety readily reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to facilitate the introduction of substituents, a key step in the synthesis of certain kinase inhibitors. nih.gov This demonstrates that while the core ring is deactivated towards electrophiles, the substituent itself becomes a reactive handle for further functionalization.

Table 1: Influence of the 3-Acetyl Group on 6-Azaindole Properties

| Property | Effect of 3-Acetyl Group | Rationale |

|---|---|---|

| Pyrrole Ring Electron Density | Decreased | Electron-withdrawing nature of the carbonyl via resonance and induction. |

| Reactivity to Electrophiles | Decreased | Deactivation of the C-3 position and overall pyrrole ring. |

| Acidity of Acetyl Protons | Increased | Stabilization of the conjugate base through resonance with the carbonyl. |

| Potential for Nucleophilic Attack | Increased (at carbonyl carbon) | The carbonyl carbon is rendered electrophilic. |

Influence of the 7-Methyl Group on Steric Hindrance and Electronic Effects within the 6-Azaindole Core

The 7-methyl group, positioned on the pyridine (B92270) portion of the bicyclic system, exerts both electronic and steric effects that influence the molecule's properties.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This effect increases the electron density on the pyridine ring, which can influence the basicity of the N-6 nitrogen atom. Studies on related 7-methyl-7-azaindoles have shown them to be more basic than their 1-methyl counterparts, highlighting the electron-donating influence of a methyl group on the pyridine ring. researchgate.net This increased basicity at N-6 can affect the molecule's physiological pH behavior and its ability to participate in hydrogen bonding as an acceptor.

Table 2: Influence of the 7-Methyl Group on 6-Azaindole Properties

| Effect Type | Description | Consequence |

|---|---|---|

| Electronic | Inductive electron donation to the pyridine ring. | Increases electron density and basicity of the N-6 atom. |

| Steric | Introduces bulk near the N-6 atom and the C-5 position. | Can hinder or facilitate binding depending on the target's topology; potential for hydrophobic interactions. |

Correlation of Substituent Effects with Spectroscopic Signatures (e.g., solvatochromism)

The spectroscopic properties of azaindole derivatives are known to be sensitive to their chemical environment, a phenomenon known as solvatochromism. acs.org The 7-azaindole (B17877) chromophore, for example, is highly sensitive to solvation, particularly through hydrogen bonding at its N1-H group. acs.org For 3-Acetyl-7-Methyl-6-azaindole, the opposing electronic natures of its substituents are expected to create a significant ground-state dipole moment, which would change upon electronic excitation. This change in dipole moment is the basis for solvatochromism.

The electron-withdrawing 3-acetyl group and the electron-donating 7-methyl group create a "push-pull" system across the bicyclic core. In polar solvents, the molecule's absorption and emission spectra are expected to shift compared to those in nonpolar solvents. The extent and direction of these shifts (bathochromic/red-shift or hypsochromic/blue-shift) depend on whether the excited state is more or less polar than the ground state. This sensitivity can be exploited to probe the molecule's interaction with its local environment, such as the polarity of a protein's active site.

Table 3: Predicted Solvatochromic Behavior of this compound

| Solvent Property | Predicted Spectroscopic Shift | Rationale |

|---|---|---|

| Increasing Polarity | Bathochromic (Red) Shift in Absorption/Emission | Stabilization of a more polar excited state relative to the ground state. |

| Protic Solvents | Additional shifts due to hydrogen bonding | Specific H-bond interactions with the N1-H, N-6, and acetyl carbonyl can further alter electronic transition energies. acs.org |

Modeling of Molecular Recognition and Binding Interactions with Chemical Entities

The azaindole scaffold is a privileged structure in drug design, frequently acting as a hinge-binding motif in kinase inhibitors. nih.govnih.gov Computational modeling techniques, such as molecular docking and free energy calculations, are crucial tools for understanding and predicting how derivatives like this compound interact with biological targets.

The structure of the 6-azaindole core provides multiple features for specific interactions with protein targets.

Hydrogen Bonding: The azaindole nucleus is an excellent hydrogen bond donor and acceptor. The N1-H of the pyrrole ring typically acts as a hydrogen bond donor, while the pyridine nitrogen (N-6 in this case) serves as a hydrogen bond acceptor. nih.gov This dual capability allows azaindoles to form a characteristic two-point hydrogen bond interaction with the hinge region of many kinases, anchoring the inhibitor in the ATP binding site. nih.gov The carbonyl oxygen of the 3-acetyl group provides an additional hydrogen bond acceptor site.

Hydrophobic and π-π Interactions: The aromatic surface of the bicyclic ring system allows for favorable hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Leucine, Valine) in a binding pocket. nih.govnih.gov The 7-methyl group can further enhance hydrophobic interactions. These forces are critical for binding affinity and selectivity.

Table 4: Potential Molecular Interaction Points of this compound

| Interaction Type | Moiety Involved | Role |

|---|---|---|

| Hydrogen Bond Donor | N1-H (Pyrrole) | Interacts with backbone carbonyls (e.g., in kinase hinge). nih.gov |

| Hydrogen Bond Acceptor | N-6 (Pyridine) | Interacts with backbone N-H groups (e.g., in kinase hinge). nih.gov |

| Hydrogen Bond Acceptor | C=O (3-Acetyl) | Interacts with H-bond donors in the binding site. |

| Hydrophobic/van der Waals | Aromatic Rings, 7-Methyl group | Interacts with nonpolar residues. nih.gov |

| π-π Stacking | 6-Azaindole Ring System | Interacts with aromatic residues like Phenylalanine or Tyrosine. nih.gov |

Molecular Docking: Docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be employed to generate plausible binding poses within a target's active site, identifying key interactions such as the hydrogen bonds to a kinase hinge. These studies can provide rapid, qualitative insights into the structural basis of binding and help rationalize structure-activity relationships. researchgate.net

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally intensive method used to calculate the relative binding affinities of a series of related ligands. FEP simulations "mutate" one ligand into another through a series of non-physical intermediate steps, allowing for a precise calculation of the change in the free energy of binding (ΔΔG). FEP calculations have shown greater accuracy in predicting binding affinities compared to less rigorous methods like MM-PBSA and MM-GBSA, with predicted values corresponding closely to experimental data. nih.gov For a series of 6-azaindole derivatives, FEP could be used to accurately predict how modifications to the 3-acetyl or 7-methyl groups would impact binding potency, thereby guiding the design of more effective molecules.

Table 5: Comparison of Computational Modeling Techniques

| Technique | Primary Use | Output | Accuracy |

|---|---|---|---|

| Molecular Docking | Predict binding pose and key interactions. | 3D model of ligand-protein complex; scoring function to rank poses. | Qualitative to semi-quantitative. |

| Free Energy Perturbation (FEP) | Calculate relative binding free energies. | Precise ΔΔG values for a series of analogs. | High predictive accuracy for binding affinity. nih.gov |

Future Research Directions and Methodological Advancements

Development of Novel and More Efficient Synthetic Pathways for Complex 6-Azaindole (B1212597) Derivatives

While existing methods provide access to the 6-azaindole core, the synthesis of complex derivatives, particularly those based on the 3-acetyl-7-methyl-6-azaindole framework, necessitates further innovation. The development of more efficient, scalable, and versatile synthetic routes is a primary objective for future research.

Key research focuses include:

Metal-Free Cyclization Reactions: A significant advancement has been the development of metal-free, one-pot [4+1]-cyclization reactions to synthesize 6-azaindoles from 3-amino-4-methylpyridines. chemrxiv.orgenamine.net Future work should aim to expand the substrate scope of these reactions to accommodate a wider variety of functional groups, enabling the direct synthesis of more complex and decorated this compound analogs. Investigating alternative activating agents beyond trifluoroacetic anhydride could lead to milder reaction conditions and improved yields. chemrxiv.org

Catalytic C-H Activation/Annulation: Transition metal-catalyzed C-H activation and annulation strategies, which have been explored for 7-azaindole (B17877) synthesis nih.gov, represent a powerful but underexplored avenue for 6-azaindole construction. Research into rhodium(III) or palladium(II) catalyzed reactions could provide direct pathways to the core structure from readily available pyridine (B92270) and alkyne precursors, minimizing the need for pre-functionalized starting materials.

Flow Chemistry Synthesis: The adaptation of synthetic routes to continuous flow chemistry setups could offer significant advantages in terms of scalability, safety, and reproducibility. A future direction is to develop a continuous flow process for the synthesis of this compound, allowing for rapid production and easier optimization of reaction parameters.

| Synthetic Strategy | Current Status | Future Research Direction | Potential Advantages |

| [4+1] Cyclization | Scalable, metal-free synthesis from 3-amino-4-methylpyridines demonstrated. chemrxiv.org | Broaden substrate scope; explore new, milder activating agents. | High efficiency, operational simplicity, cost-effectiveness. |

| C-H Activation/Annulation | Applied successfully for other azaindole isomers (e.g., 7-azaindoles). nih.gov | Develop catalytic systems (e.g., Rh, Pd) for direct synthesis of 6-azaindoles. | High atom economy, access from simple precursors. |

| Intramolecular Cyclizations | Intramolecular Diels-Alder of oxazoles used for 6-azaindole formation. pitt.edu | Design new precursors for intramolecular cyclization to form the pyrrole (B145914) ring. | Access to unique substitution patterns. |

| Flow Chemistry | Not widely reported for this specific scaffold. | Develop a continuous flow process for key synthetic steps. | Enhanced scalability, safety, and process control. |

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of 6-azaindoles is crucial for optimizing existing methods and designing new ones. The application of advanced, time-resolved spectroscopic techniques can provide invaluable insights into transient intermediates and transition states that are inaccessible through conventional analysis.

Future methodological advancements should include:

In-situ NMR and IR Spectroscopy: Real-time monitoring of reactions using techniques like Rapid-Injection NMR or flow-cell IR spectroscopy can help identify key reactive intermediates. For instance, in the Vilsmeier-Haack formylation of aminopyridines to form 3-formyl-6-azaindoles, these methods could confirm the structure of proposed intermediates and clarify the role of methyl group activation. chemrxiv.org

Mass Spectrometry-Based Mechanistic Probes: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize short-lived species in a reaction mixture. This would be particularly useful for studying complex catalytic cycles, such as potential C-H activation pathways.

Computational Spectroscopy: The combination of experimental spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), offers a powerful synergistic approach. DFT can be used to predict the electron spectra (UV absorption, ionization energies) and vibrational frequencies of proposed intermediates, which can then be compared with experimental data for validation. mdpi.comresearchgate.net This combined approach can provide a highly detailed picture of the reaction coordinate.

Integration of Machine Learning and AI in Computational Design and Prediction of Azaindole Properties

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize molecular design and discovery. nih.govmdpi.com For the this compound scaffold, these computational tools can dramatically accelerate the design-make-test-analyze cycle.

Key areas for integration include:

De Novo Design: Generative AI models can be trained on existing chemical data to design novel 6-azaindole derivatives with desired property profiles. springernature.com These models can explore vast regions of chemical space to propose innovative structures that human chemists might overlook.

Property Prediction: ML models can be developed to accurately predict key physicochemical and biological properties of new this compound derivatives. This includes predicting solubility, pKa, lipophilicity, and binding affinity to biological targets. pharmablock.commdpi.com Such predictive models reduce the need for laborious and costly experimental screening in the early stages of discovery. mdpi.comresearchgate.net

Reaction Outcome and Synthesis Planning: AI can assist in planning synthetic routes by predicting the outcome of potential reactions and suggesting optimal conditions. This can help chemists navigate the complexities of multi-step syntheses and prioritize pathways with the highest probability of success.

| AI/ML Application | Objective | Potential Impact on Research |

| Generative Models | Design novel 6-azaindole derivatives with optimized properties. springernature.com | Rapid identification of new lead compounds and scaffolds. |

| Property Prediction (QSPR) | Predict ADME-Tox, solubility, and biological activity in silico. mdpi.com | Prioritization of synthetic targets, reducing experimental costs. |

| Active Learning | Intelligently select the most informative compounds to synthesize and test next. nih.gov | More efficient exploration of structure-activity relationships. |

| Synthesis Prediction | Propose efficient synthetic routes to target molecules. | Acceleration of the synthesis planning process. |

Exploration of Novel Chemical Transformations of the this compound Scaffold

The existing functional groups on the this compound core—the acetyl group, the methyl group, the pyrrole NH, and the pyridine ring—provide multiple handles for further chemical modification. Future research should focus on exploring novel and selective transformations to expand the chemical diversity accessible from this scaffold.

Promising avenues for exploration include:

Transformations of the 3-Acetyl Group: Beyond simple oxidation or reduction, the acetyl group can serve as a linchpin for constructing more complex side chains. Research into its conversion into heterocycles (e.g., pyrazoles, isoxazoles), its use in aldol or Mannich-type reactions, and its α-functionalization would be highly valuable.

C-H Functionalization: Direct C-H functionalization of the azaindole core offers an atom-economical way to introduce new substituents. Developing conditions for selective arylation, alkylation, or halogenation at positions C2, C4, and C5 of the 6-azaindole ring would bypass the need for multi-step sequences involving pre-functionalized intermediates.

Functionalization of the 7-Methyl Group: The methyl group could be activated for subsequent reactions. For example, radical bromination followed by nucleophilic substitution could introduce a variety of functionalities at this position, providing access to a new vector for structural modification.

| Position | Potential Transformation | Resulting Functionality |

| 3-Acetyl Group | Knoevenagel condensation, Heterocycle formation | α,β-Unsaturated ketones, Fused heterocycles |

| Pyrrole N-H | N-Arylation, N-Alkylation | Varied substituents for modulating steric and electronic properties |

| Pyridine Ring (C4, C5) | Directed C-H arylation/alkylation | Biaryl derivatives, Novel substitution patterns |

| 7-Methyl Group | Radical halogenation, Oxidation | Benzylic halides (for SN2), Carboxylic acid |

Design of Next-Generation Azaindole Libraries Based on Structure-Reactivity Insights

The ultimate goal of the aforementioned research is to enable the rational design of next-generation compound libraries centered on the this compound core. Azaindoles are recognized as privileged structures in medicinal chemistry, often acting as bioisosteres of indoles or purines. nih.govmdpi.com By combining synthetic efficiency, mechanistic understanding, and computational predictions, libraries can be designed for specific biological targets with a higher probability of success.

Future library design should be guided by:

Structure-Based Design: Where structural information of a biological target is available (e.g., a kinase active site), computational docking and molecular dynamics can guide the design of derivatives that optimize interactions with the target protein. nih.gov For example, the azaindole core is known to form key hydrogen bond interactions in the hinge region of many kinases. nih.gov

Fragment-Based Growth: The this compound scaffold can be used as a core fragment, with libraries designed by systematically growing vectors from its various functionalization points (the acetyl group, the N-H, the pyridine ring).

Diversity-Oriented Synthesis: By leveraging a portfolio of novel chemical transformations, libraries can be created that maximize structural diversity around the core, allowing for broad screening against multiple target classes. This approach increases the chances of identifying novel biological activities.

By pursuing these integrated research directions, the scientific community can systematically expand the chemical space around the this compound scaffold, paving the way for the discovery of new chemical probes, materials, and therapeutic agents.

Q & A

Q. Q1. What are the established synthetic routes for 3-Acetyl-7-Methyl-6-azaindole, and how do reaction conditions influence regioselectivity?

Methodological Answer:

- Key Route: Acid-catalyzed cyclization of 3-alkynyl-2-aminopyridine precursors (e.g., using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA)) is a foundational method. This approach leverages intramolecular cyclization under mild acidic conditions to form the azaindole core .

- Regioselectivity Control: Substituent positioning (e.g., acetyl and methyl groups) is influenced by steric and electronic factors during cyclization. For example, electron-withdrawing groups at specific positions can direct reaction pathways .

- Alternative Strategies: Palladium-catalyzed cyanation/reduction sequences or Sonogashira coupling may precede cyclization to introduce functional groups .

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR are essential for verifying substituent positions and confirming acetyl/methyl group integration. For example, downfield shifts in -NMR signals indicate proximity to electronegative atoms .

- X-ray Crystallography: Resolves ambiguities in regiochemistry, particularly when substituents create steric hindrance .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns to distinguish isomers .

Q. Q3. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Methodological Answer:

- Screening Protocol: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Cryptococcus neoformans) using broth microdilution (MIC values reported in µg/mL). Activity against C. neoformans is a common benchmark due to azaindoles’ affinity for fungal targets .

- Positive Controls: Compare with fluconazole (antifungal) and ampicillin (antibacterial) to contextualize potency .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Applications: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the acetyl group’s electron-withdrawing effect reduces reactivity at the 3-position, directing substitutions to the 5-position .

- Solvent Effects: Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMF) stabilize transition states during functionalization .

Q. Q5. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for azaindole derivatives?

Methodological Answer:

- Metabolic Stability: Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methyl group). Modify substituents (e.g., fluorination) to block metabolic hotspots .

- Solubility Optimization: Adjust logP values via substituent engineering (e.g., replacing acetyl with sulfonamide groups) to improve bioavailability .

- Data Validation: Replicate conflicting results across multiple cell lines/animal models and apply statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish outliers .

Q. Q6. How can regioselectivity challenges in 6-azaindole functionalization be addressed using directed metalation?

Methodological Answer:

- Directed ortho-Metalation (DoM): Use lithium amide bases (e.g., LDA) with directing groups (e.g., N-oxide or acetyl) to selectively deprotonate and functionalize the 4-position .

- Transition Metal Catalysis: Palladium-mediated C–H activation (e.g., using Pd(OAc) with ligands like XPhos) enables arylation at the 2- or 5-positions .

Data Analysis and Reproducibility

Q. Q7. How should researchers handle discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Q. Q8. What frameworks guide the design of structure-activity relationship (SAR) studies for 6-azaindole derivatives?

Methodological Answer:

-

SAR Parameters:

Substituent Position Biological Impact Reference Acetyl 3 Enhances fungal target binding Methyl 7 Reduces metabolic clearance Halogens 5 Modulates lipophilicity -

Multivariate Analysis: Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .

Ethical and Reporting Standards

Q. Q9. How should researchers address potential conflicts of interest in azaindole-related drug discovery studies?

Methodological Answer:

Q. Q10. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.